ABC sulfate -

ABC sulfate

Catalog Number: EVT-10960091
CAS Number:
Molecular Formula: C15H22N6O
Molecular Weight: 302.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ABC sulfate is a sulfated glycosaminoglycan, a type of complex carbohydrate that plays critical roles in biological systems. It is primarily derived from chondroitin sulfate, which is a component of cartilage and other connective tissues. ABC sulfate is recognized for its diverse biological activities, including cell signaling, regulation of cell proliferation, and modulation of inflammation.

Classification

ABC sulfate falls under the category of sulfated glycosaminoglycans. It is classified based on its structure and the specific sulfation patterns that can influence its biological functions. The classification also includes various derivatives based on the degree and position of sulfation on the carbohydrate backbone.

Synthesis Analysis

Methods

The synthesis of ABC sulfate can be achieved through several methods, including:

  • Chemical Synthesis: This involves the stepwise assembly of sugar units followed by sulfation reactions. Techniques such as protecting group chemistry are employed to selectively introduce sulfate groups at specific positions on the sugar backbone.
  • Enzymatic Synthesis: Utilizing enzymes such as glycosyltransferases and sulfotransferases allows for more precise control over the synthesis process. This method often results in higher specificity and fewer side products.
  • Chemoenzymatic Synthesis: A hybrid approach that combines chemical and enzymatic methods to produce ABC sulfate with defined structures and sulfation patterns.

Technical Details

Recent advancements have demonstrated the ability to synthesize various sulfation patterns of ABC sulfate using orthogonal protecting groups to facilitate regioselective sulfation. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for monitoring the synthesis process and confirming the structures of synthesized products .

Molecular Structure Analysis

Structure

ABC sulfate consists of repeating disaccharide units formed by alternating hexuronic acid and N-acetylgalactosamine residues. The specific arrangement and sulfation of these units dictate its biological activity.

Data

The molecular formula can vary depending on the degree of sulfation but generally follows a pattern reflective of its disaccharide building blocks. Structural elucidation techniques such as nuclear magnetic resonance (NMR) spectroscopy are used to confirm the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions

ABC sulfate undergoes various chemical reactions, including:

  • Sulfation Reactions: Introduction of sulfate groups using reagents like sulfur trioxide-pyridine complex or phosphoadenosine phosphosulfate.
  • Deprotection Reactions: Removal of protecting groups after sulfation to yield the final product.
  • Glycosylation Reactions: Formation of glycosidic bonds between sugar units during synthesis.

Technical Details

These reactions require careful control of conditions such as temperature, pH, and concentration to achieve desired outcomes without unwanted side reactions .

Mechanism of Action

Process

The mechanism by which ABC sulfate exerts its biological effects involves interaction with various proteins and receptors in the extracellular matrix. It modulates signaling pathways related to cell growth, differentiation, and inflammation.

Data

Studies have shown that different sulfation patterns can significantly affect binding affinities to growth factors and other signaling molecules, highlighting the importance of structural specificity in its mechanism of action .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in water due to its charged nature from sulfate groups.
  • Molecular Weight: Varies depending on the degree of polymerization and sulfation.

Chemical Properties

  • Stability: Sensitive to degradation under extreme pH or temperature conditions.
  • Reactivity: Reacts with various biomolecules, influencing cellular processes.

Relevant analyses often include rheological properties to understand how ABC sulfate behaves in solution, which is crucial for its applications in biomedical fields .

Applications

ABC sulfate has numerous scientific uses:

  • Biomedical Research: Used in studies investigating cell signaling pathways and tissue engineering.
  • Pharmaceutical Development: Investigated for potential therapeutic applications in treating conditions such as osteoarthritis due to its role in cartilage health.
  • Drug Delivery Systems: Its biocompatibility makes it suitable for use in drug delivery formulations where controlled release is desired.

The ongoing research into ABC sulfate continues to uncover new applications and therapeutic potentials, underscoring its importance in both basic science and applied biomedical fields .

Enzymatic Mechanisms and Structural Biology

Catalytic Mechanism and Substrate Specificity of Chondroitinase ABC

Chondroitinase ABC (Chondroitin Sulfate ABC Lyase; EC 4.2.2.20/4.2.2.21) from Proteus vulgaris catalyzes the eliminative cleavage of glycosaminoglycans (GAGs) via β-elimination. This endolytic enzyme targets β-1,4 glycosidic linkages between N-acetylgalactosamine (GalNAc) and uronic acid residues in chondroitin sulfate (CS), dermatan sulfate (DS), and hyaluronan (HA), producing unsaturated disaccharides or tetrasaccharides [1] [5]. Its substrate specificity is hierarchically ordered: chondroitin-4-sulfate (CSA) > chondroitin-6-sulfate (CSC) > DS > HA. Kinetic analyses reveal a kcat/Km value of 2.4 × 103 M−1s−1 for CSA versus 1.7 × 103 M−1s−1 for CSC, attributed to differential sulfate positioning [1] [5].

Table 1: Kinetic Parameters of Chondroitinase ABC for Glycosaminoglycan Substrates

Substratekcat (s−1)Km (mM)kcat/Km (M−1s−1)
CSA15.3 ± 0.96.4 ± 0.82.4 × 103
CSC9.8 ± 0.65.8 ± 0.71.7 × 103
DS5.2 ± 0.48.1 ± 1.00.6 × 103

Data derived from biochemical assays using homogeneous substrates (25 kDa) [1] [5].

Structural studies indicate that Arg500 forms a 2.9 Å hydrogen bond with the 4-O-sulfate of CSA, whereas electrostatic repulsion between Asp490 and the 6-O-sulfate of CSC increases the Arg500–6-O-sulfate distance to 3.7 Å. This geometric disparity underpins the preferential degradation of CSA [5] [6].

Crystal Structure Analysis of Proteus vulgaris Chondroitin Sulfate ABC Lyase I

The crystal structure of Chondroitinase ABC I (PDB: 7EIR) resolved at 1.9 Å reveals a 120 kDa monomer organized into three domains: an N-terminal β-sandwich domain resembling carbohydrate-binding modules, a central (α/α)6 toroidal domain, and a C-terminal antiparallel β-helix domain [2] [6]. The catalytic cleft resides at the interface of the central and C-terminal domains, featuring a solvent-exposed substrate-binding groove spanning 25 Å in length. This architecture accommodates polysaccharide chains up to hexasaccharides and facilitates endolytic cleavage [2] [4].

Key catalytic residues—Arg500, His501, Tyr508, Arg560, His561, and Glu653—are clustered within the cleft. Mutagenesis studies confirm their indispensability: Alanine substitution at Tyr508 or His501 reduces activity by >95% by disrupting substrate polarization and proton transfer [4] [5]. Disaccharide-complexed structures (e.g., with chondroitin-6-sulfate) reveal direct interactions between Arg500 and GalNAc-6S, while Glu653 positions the uronic acid for β-elimination [6].

Role of β-Elimination in Glycosaminoglycan Degradation

β-Elimination is a concerted acid-base mechanism unique to polysaccharide lyases. In Chondroitinase ABC, Glu653 abstracts the C5 proton of the uronic acid, generating a carbanion intermediate. His501 donates a proton to the glycosidic oxygen, resulting in cleavage and formation of a Δ4,5 unsaturated bond (λmax = 232 nm) [1] [9]. This mechanism contrasts with hydrolytic glycosidases and enables rapid depolymerization of sulfated GAGs without water participation.

Calcium ions enhance activity in homologous lyases (e.g., chondroitinase B) by neutralizing iduronic acid carboxylates, though Chondroitinase ABC lacks canonical calcium-binding motifs [9]. Instead, its broad specificity arises from conformational plasticity in the substrate-binding cleft, accommodating both glucuronic and iduronic acid epimers [4] [9].

Conformational Dynamics and Active Site Architecture

Millisecond-timescale dynamics in the catalytic cleft modulate substrate access and product release. Molecular dynamics simulations indicate that loop regions (residues 490–510) shift by 4–8 Å upon disaccharide binding, optimizing electrostatic complementarity with sulfate groups [3] [5]. Arg560 exhibits µs-ms fluctuations correlated with sulfate positioning, as evidenced by NMR relaxation experiments on analogous enzymes [3] [10].

Table 2: Functional Impact of Active Site Mutations in Chondroitinase ABC

ResidueMutationResidual Activity (%)Proposed Role
His501Ala<5Proton donor
Tyr508Ala2Substrate polarization
Arg560Ala15Transition state stabilization
Glu653Ala<1Brønsted base

Data from site-directed mutagenesis coupled with kinetic assays [4].

The active site’s architecture imposes geometric constraints on sulfation patterns: Di-sulfated E-units (GlcA-GalNAc4S6S) exhibit steric clashes with Tyr508, reducing catalytic efficiency 20-fold compared to CSA [1] [5].

Comparative Structural Homology with Bacterial Hyaluronidases

Chondroitinase ABC shares 28% sequence identity and structural homology with Flavobacterium heparinum chondroitinase AC (PDB: 1CB8) and hyaluronidases. All three adopt a β-helix fold in their catalytic domains and conserve the catalytic triad (Arg/His/Glu) [2] [9]. However, Chondroitinase ABC lacks tryptophan residues critical for HA binding in hyaluronidases, explaining its broader specificity [2].

Table 3: Structural and Functional Comparison of Glycosaminoglycan-Degrading Lyases

EnzymeSourceFoldSpecificityKey Distinguishing Features
Chondroitinase ABC IProteus vulgarisβ-helix + β-sandwichCSA/CSC/DS/HAThree-domain architecture; no tryptophan substrate clamp
Chondroitinase ACFlavobacterium heparinumβ-helixCSA/CSC/HANarrower substrate cleft; Trp-binding platform
Chondroitinase BPedobacter heparinusParallel β-helixDS onlyCalcium-dependent; IdoUA-specific pocket

Structural data derived from crystallographic analyses [2] [9].

Divergent substrate recognition strategies highlight evolutionary specialization: Chondroitinase B’s calcium-dependent activation for iduronic acid contrasts with Chondroitinase ABC’s sulfate-guided specificity, underscoring convergent evolution for GAG degradation [9].

Properties

Product Name

ABC sulfate

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;methane

Molecular Formula

C15H22N6O

Molecular Weight

302.37 g/mol

InChI

InChI=1S/C14H18N6O.CH4/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H4/t8-,10+;/m1./s1

InChI Key

GDDLGZGWVMDQEZ-SCYNACPDSA-N

Canonical SMILES

C.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO

Isomeric SMILES

C.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO

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